An In-depth Technical Guide to 4-Chlorophenyl Isocyanate (CAS 104-12-1)
An In-depth Technical Guide to 4-Chlorophenyl Isocyanate (CAS 104-12-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorophenyl Isocyanate (CAS 104-12-1), a pivotal chemical intermediate in the synthesis of a wide range of biologically active compounds. This document details its physicochemical properties, safety and handling protocols, synthesis and reactivity, and its application in the development of pharmaceuticals and agrochemicals.
Core Properties of 4-Chlorophenyl Isocyanate
4-Chlorophenyl isocyanate is a white to yellowish crystalline solid at room temperature, characterized by a sharp, pungent odor.[1] It is a highly reactive compound due to the isocyanate functional group, making it a versatile reagent in organic synthesis.
Physicochemical Data
The key physical and chemical properties of 4-chlorophenyl isocyanate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 104-12-1 | |
| Molecular Formula | C₇H₄ClNO | |
| Molecular Weight | 153.57 g/mol | |
| Appearance | White to yellowish crystalline solid | [2] |
| Melting Point | 26-31 °C | [3] |
| Boiling Point | 203-204 °C at 760 mmHg | [3] |
| Density | 1.2 g/mL at 25 °C | [2] |
| Vapor Pressure | 0.3 mmHg at 20 °C | [1] |
| Flash Point | 90 °C (closed cup) | [3] |
| Refractive Index (n20/D) | 1.5618 | [3] |
| Solubility | Decomposes in water; soluble in organic solvents like chloroform (B151607) and N,N-Dimethylformamide. | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-chlorophenyl isocyanate.
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| Infrared (IR) | Strong absorption around 2260-2275 cm⁻¹ characteristic of the -N=C=O stretch. | [4] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 153. | [4] |
| ¹³C NMR | Signals characteristic of the aromatic carbons and the isocyanate carbon. | [5] |
| ¹H NMR | Signals in the aromatic region corresponding to the protons on the chlorophenyl ring. | [5] |
Safety and Handling
4-Chlorophenyl isocyanate is a hazardous substance and requires strict safety protocols for handling and storage.
Hazard Identification
The compound is classified as acutely toxic if swallowed or inhaled, causes severe skin and eye irritation, and may cause allergic skin or respiratory reactions.[3] It is also very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE) and Handling
When handling 4-chlorophenyl isocyanate, it is imperative to use appropriate personal protective equipment, including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber) and protective clothing.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working outside a fume hood or with poor ventilation.
The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers.[1]
Storage and Incompatibilities
Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed and protected from moisture. Incompatible materials include water, acids, bases, alcohols, and amines.[1]
Synthesis and Reactivity
The primary route for the synthesis of 4-chlorophenyl isocyanate is through the phosgenation of 4-chloroaniline (B138754). Its high reactivity makes it a valuable precursor for a variety of chemical transformations.
Synthesis of 4-Chlorophenyl Isocyanate
A common laboratory-scale synthesis involves the reaction of 4-chloroaniline with a phosgene (B1210022) equivalent, such as triphosgene (B27547), which is a safer alternative to gaseous phosgene.
Caption: Synthesis of 4-Chlorophenyl Isocyanate.
Experimental Protocol: Synthesis from 4-Chloroaniline using Triphosgene [6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline in an anhydrous solvent such as ethyl acetate.
-
Addition of Triphosgene: Cool the solution in an ice bath. Slowly add a solution of triphosgene (0.33 to 0.4 equivalents) in the same anhydrous solvent to the cooled 4-chloroaniline solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude 4-chlorophenyl isocyanate is then purified by vacuum distillation to yield the final product.
Key Reactions of 4-Chlorophenyl Isocyanate
The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water. These reactions are fundamental to its use as a building block in organic synthesis.
Caption: Key reactions of 4-Chlorophenyl Isocyanate.
Experimental Protocol: Synthesis of N,N'-bis(4-chlorophenyl)urea [1]
This reaction demonstrates the self-condensation of 4-chlorophenyl isocyanate in the presence of an acid catalyst.
-
Reaction Setup: In a suitable flask, dissolve 4-chlorophenyl isocyanate (1.0 g, 6.5 mmol) and p-toluenesulfonic acid (1.2 g, 6.5 mmol) in ethanol (B145695) (100 ml).
-
Reaction: Heat the solution for 1 hour.
-
Isolation: Filter the resulting solution. Evaporation of the solvent from the filtrate will yield the N,N'-bis(4-chlorophenyl)urea product as plates.
Applications in Drug Development and Agrochemicals
4-Chlorophenyl isocyanate is a crucial intermediate in the synthesis of various commercial products, particularly in the agrochemical and pharmaceutical industries. Its primary role is to introduce the 4-chlorophenylurea (B1664162) moiety into larger molecules.
Agrochemicals
A prominent application of 4-chlorophenyl isocyanate is in the production of the insecticide Diflubenzuron . This compound is a benzoylurea (B1208200) that acts as an insect growth regulator by inhibiting chitin (B13524) synthesis.
Experimental Protocol: Synthesis of Diflubenzuron (General Overview)
The synthesis involves the reaction of 2,6-difluorobenzamide (B103285) with 4-chlorophenyl isocyanate.[6]
-
Reaction: In a suitable solvent, 2,6-difluorobenzamide is reacted with 4-chlorophenyl isocyanate.
-
Purification: The resulting product, N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide (Diflubenzuron), is then purified through filtration, extraction, and recrystallization to obtain a high-purity product.[6]
Drug Development: Urea Derivatives as Kinase Inhibitors
While 4-chlorophenyl isocyanate itself is not a therapeutic agent, the urea derivatives synthesized from it have shown significant potential in drug discovery, particularly as anticancer agents. Many urea-containing compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][8]
The general mechanism involves the urea moiety forming key hydrogen bonds within the ATP-binding pocket of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Urea derivatives as kinase inhibitors.
This inhibitory action makes urea derivatives derived from 4-chlorophenyl isocyanate valuable scaffolds in the design of targeted cancer therapies. Research has explored their efficacy against various cancer cell lines, with some compounds showing potent antiproliferative activity.[9]
Conclusion
4-Chlorophenyl isocyanate (CAS 104-12-1) is a highly versatile and reactive chemical intermediate with significant applications in the synthesis of agrochemicals and as a scaffold for drug discovery. Its proper handling and a thorough understanding of its reactivity are essential for its safe and effective use in research and industrial settings. The urea derivatives synthesized from this compound continue to be an area of active investigation, particularly in the development of novel kinase inhibitors for cancer therapy.
References
- 1. N,N′-Bis(4-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 对氯苯异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
